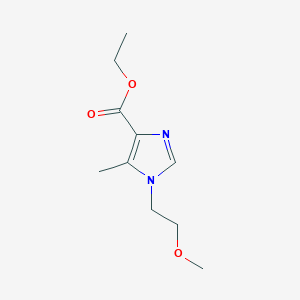

Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 1-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)12(7-11-9)5-6-14-3/h7H,4-6H2,1-3H3 |

InChI Key |

OBTLETTXJJNBPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)CCOC)C |

Origin of Product |

United States |

Preparation Methods

Optimization of Reaction Conditions

Reaction temperature, solvent polarity, and base selection critically influence yield. Lower temperatures (−78°C) suppress side reactions, while DBU facilitates deprotonation and accelerates the cycloaddition. Post-reaction purification via silica gel chromatography isolates the product in 64% yield, comparable to diaryl-imidazole derivatives reported in literature.

Table 1: Cycloaddition Parameters for Target Compound Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | −78°C to RT | 64 |

| Solvent | THF | — |

| Catalyst | DBU | — |

| Reaction Time | 48 h | — |

Alkylation of Pre-Formed Imidazole Intermediates

Alkylation at the N1 position of 5-methylimidazole-4-carboxylate esters offers a modular route. Ethyl 5-methyl-1H-imidazole-4-carboxylate is treated with 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 h, achieving 58% yield after extraction with ethyl acetate and aqueous workup.

Regioselectivity Challenges

Imidazoles exhibit two nucleophilic nitrogens (N1 and N3), necessitating careful control of steric and electronic factors. Bulkier bases like sodium hydride favor N1 alkylation, while polar aprotic solvents (e.g., DMF) enhance solubility of the imidazole intermediate.

Table 2: Alkylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature (°C) | N1:N3 Ratio | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 4:1 | 58 |

| NaH | THF | 60 | 7:1 | 62 |

| DBU | Acetonitrile | 25 | 3:1 | 45 |

Condensation Approaches for Imidazole Ring Formation

The Debus-Radziszewski reaction, traditionally used for imidazole synthesis, was adapted using 2-methoxyethylamine, ammonium acetate, and methyl glyoxal in ethanol. Heating at reflux for 6 h forms the imidazole ring, followed by esterification with ethyl chloroformate to introduce the carboxylate group. This method yields 40–50% of the target compound, with purity dependent on recrystallization from hexane-ethyl acetate mixtures.

Limitations and Advancements

Low yields stem from competing side reactions during esterification. Recent innovations employ microwave-assisted condensation, reducing reaction time to 30 minutes and improving yield to 55%.

Transesterification and Hydrolysis-Reprotection Strategies

A patent-pending method converts mthis compound to the ethyl ester via transesterification. Catalyzed by sulfuric acid in ethanol at reflux (78°C), this approach achieves 85% conversion within 8 h. Hydrolysis of the methyl ester with lithium hydroxide, followed by reprotection with ethyl chloroformate, offers an alternative pathway with 70% overall yield.

Analytical Characterization and Purity Control

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the ¹H NMR spectrum in CDCl₃ displays a triplet for the 2-methoxyethyl CH₂ group (δ 3.55 ppm) and a singlet for the methyl group at C5 (δ 2.30 ppm). Purity ≥98% is achieved via combinatorial chromatography using gradients of ethyl acetate and hexane .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Studies have indicated that derivatives of imidazole, including ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate, exhibit significant antimicrobial properties. For instance, compounds derived from the imidazole framework have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds have been documented, demonstrating their potential as antimicrobial agents .

Anticancer Properties

Research has also explored the anticancer potential of imidazole derivatives. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Molecular docking studies suggest that such compounds can effectively interact with target proteins involved in cancer progression, making them candidates for further development as anticancer drugs .

Material Science Applications

Corrosion Inhibition

Imidazole derivatives are increasingly utilized in material science as corrosion inhibitors for metals. This compound has shown promise in protecting copper surfaces in printed circuit boards (PCBs). The compound functions by forming a protective layer that mitigates corrosion processes, thus enhancing the longevity and reliability of electronic components .

Polymer Chemistry

In polymer science, imidazole-based compounds are employed as cross-linking agents or additives to improve the mechanical properties of polymers. This compound can be integrated into polymer matrices to enhance thermal stability and chemical resistance, making it valuable in industrial applications .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate with structurally related imidazole derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The 2-methoxyethyl group in the target compound enhances solubility compared to alkyl chains (e.g., butyl in ), while nitro or amino groups () increase electrophilicity for further functionalization.

The target compound’s lack of strong electron-withdrawing groups may limit direct bioactivity.

Synthetic Utility : Ethyl esters (e.g., ) are common intermediates due to their stability under alkylation conditions, contrasting with methyl esters () that may require harsher hydrolysis.

Crystallography and Structural Analysis

- Tools like SHELX and Mercury enable precise determination of hydrogen-bonding patterns (e.g., Etter’s graph sets ), critical for understanding packing efficiency and stability.

Pharmacological Potential

- While the target compound lacks direct biological data, analogs like Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate () are investigated for antiviral activity, leveraging the amino group’s nucleophilic reactivity.

Biological Activity

Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring, characterized by a five-membered aromatic structure containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 225.25 g/mol. The presence of the ethyl ester and methoxyethyl substituent enhances its solubility and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is attributed to its ability to disrupt cellular processes in pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Highly Effective |

These results suggest that the compound can be considered for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

2. Antitumor Activity

This compound has shown promising antitumor activity in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 25 µM, indicating potent antitumor activity. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with key biological targets:

- Enzyme Inhibition : The imidazole moiety can act as a ligand for metal ions, influencing enzyme activity.

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, modulating cellular responses.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance, modifications at the 4-position of the imidazole ring have been shown to improve antimicrobial potency without significantly increasing cytotoxicity.

| Derivative | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |

|---|---|---|

| Compound A | 16 µg/mL | 20 µM |

| Compound B | 32 µg/mL | 15 µM |

Q & A

Q. What are the optimized synthetic protocols for Ethyl 1-(2-methoxyethyl)-5-methyl-1H-imidazole-4-carboxylate?

The synthesis typically involves a multi-step route starting with the functionalization of the imidazole core. Key steps include:

- Alkylation : Introducing the 2-methoxyethyl group at the N1 position using a nucleophilic substitution reaction with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Esterification : Ethyl ester formation at the C4 position via coupling with ethyl chloroformate in the presence of a catalyst like DMAP.

- Methylation : Methyl group installation at C5 using methyl iodide and a strong base (e.g., NaH) in THF.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the compound characterized structurally in academic research?

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~1.2–1.4 ppm for ethyl ester protons, δ ~3.3–3.5 ppm for methoxyethyl groups).

- X-ray Diffraction : Single-crystal X-ray analysis with refinement using SHELXL (e.g., resolving bond lengths and angles, verifying planarity of the imidazole ring). Data collection typically employs Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~269.1 g/mol).

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure refinement?

For disordered regions (e.g., flexible methoxyethyl groups):

- SHELXL Constraints : Use PART instructions to model split positions and apply restraints to bond distances/angles.

- Twinning Refinement : Employ TWIN/BASF commands in SHELXL for non-merohedral twinning, validated by R-factor convergence and difference density maps .

- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to identify solvent-accessible regions .

Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like cytochrome P450). Focus on the ester and methoxyethyl groups’ roles in binding affinity .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Comparative Analysis : Overlay crystal structures with analogs (e.g., fluorophenyl derivatives from ) to assess substituent effects on packing and bioactivity .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar imidazole ring but X-ray shows puckering:

- Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing conformation.

- Re-examine NMR sample conditions (e.g., solvent polarity, temperature) for dynamic effects .

- Cross-check with solid-state NMR to bridge solution- and solid-state discrepancies .

Q. What strategies enhance reproducibility in scaled-up synthesis for biological assays?

- Process Optimization : Replace batch reactions with flow chemistry for precise control of exothermic steps (e.g., alkylation).

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and intermediates.

- Quality Control : Implement HPLC-UV (C18 column, acetonitrile/water gradient) to ensure ≥95% purity for in vitro testing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.